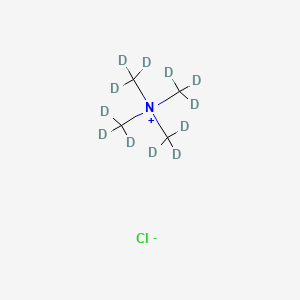

Tetramethyl-d12-ammonium chloride

Description

BenchChem offers high-quality Tetramethyl-d12-ammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetramethyl-d12-ammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrakis(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.ClH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIZCWYLBDKLSU-KXWZVCIVSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical and chemical properties of Tetramethyl-d12-ammonium chloride?

The following technical guide details the physical and chemical properties, synthesis logic, and applications of Tetramethyl-d12-ammonium chloride (TMAC-d12).

CAS: 23789-03-9 | Formula:

Executive Summary

Tetramethyl-d12-ammonium chloride (TMAC-d12) is the fully deuterated isotopologue of the quaternary ammonium salt tetramethylammonium chloride.[1] Characterized by the substitution of all twelve hydrogen atoms with deuterium (

Its primary utility lies in its spectroscopic silence in

Chemical Identity & Isotopic Architecture[3]

The defining feature of TMAC-d12 is its isotopic purity, typically exceeding 98 atom % D.[3] This high level of enrichment is essential to prevent "ghost" peaks in proton NMR spectra caused by residual protio-methyl groups (

Molecular Specifications

| Property | Specification |

| IUPAC Name | Tetrakis(trideuteriomethyl)azanium chloride |

| Labeled CAS | 23789-03-9 |

| Unlabeled CAS | 75-57-0 |

| Chemical Formula | |

| Cation Mass ( | 86.15 Da (vs. 74.06 Da for unlabeled) |

| Isotopic Purity | |

| Appearance | White, hygroscopic crystalline solid |

Synthesis Logic

The synthesis of TMAC-d12 typically follows a quaternization pathway using deuterated methylating agents. This ensures the integrity of the carbon-deuterium bonds, which are kinetically stable and resistant to exchange in aqueous solution (unlike hydroxyl or amine protons).[1][3]

Figure 1: General synthetic pathway for high-purity TMAC-d12 via exhaustive methylation.[1][3]

Physicochemical Profile

TMAC-d12 shares the gross physical properties of its non-deuterated counterpart but exhibits subtle kinetic isotope effects (KIE) that may influence solubility dynamics slightly.[1]

Physical Constants Table

| Property | Value / Behavior | Context for Application |

| Melting Point | >300 °C (Decomposes) | Thermally stable for most LC-MS ion source temperatures.[1][3] |

| Solubility ( | > 600 mg/mL | Highly soluble; ideal for aqueous NMR buffers.[1][3] |

| Solubility (Organic) | Soluble in MeOH, EtOH; Insoluble in | Useful for precipitating proteins while remaining in solution.[1][3] |

| Hygroscopicity | High | Critical: Must be stored in a desiccator.[1] Moisture uptake introduces |

| Density | ~1.17 g/cm³ (approx) | Similar to unlabeled form.[3] |

| pH (1M Solution) | 6.0 – 8.0 | Neutral salt; minimal buffering capacity.[1][3] |

Spectroscopic Characterization (The "Fingerprint")[1][3]

Nuclear Magnetic Resonance (NMR)

In proton NMR (

- -NMR: No signal (except trace residual solvent/impurity).[3]

- -NMR (Deuterium): Shows a singlet at approximately 3.2 ppm (relative to TMS-d12 at 0 ppm).[3] This signal is sharp and can be used as a chemical shift reference or internal standard for deuterium spectroscopy.[1]

-

-NMR: The methyl carbons appear as a septet (due to coupling with three deuterium atoms, spin

Mass Spectrometry (MS)

TMAC-d12 provides a distinct mass shift, useful for differentiating endogenous choline/betaine from the exogenous tracer.[1][3]

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (

). -

Parent Ion (

): -

Mass Shift: +12 Da relative to endogenous TMAC (

74). -

Fragmentation: High collision energy may yield a fragment at

68 (Loss of neutral

Applications in Research & Drug Development

A. Metabolic Tracing (Choline Pathways)

TMAC-d12 acts as a tracer for the biosynthesis of phosphatidylcholine.[1] Since the methyl groups are stable and do not exchange protons with the solvent, the

-

Mechanism: Cells uptake TMAC-d12

Incorporation into phospholipids.[1] -

Detection: LC-MS/MS monitors the ratio of

86 (Tracer) to

B. "Silent" Background Electrolyte

In electrochemical NMR (EC-NMR) or studies of ion channels, a high concentration of salt is required for conductivity.[1][3]

-

Problem: Standard TMAC (

) introduces a massive solvent peak at 3.2 ppm, potentially obscuring key analyte signals. -

Solution: TMAC-d12 provides the necessary ionic strength and conductivity without contributing to the proton background.[1]

C. NMR Reference Standard

While TSP (Trimethylsilylpropanoic acid) is the standard 0 ppm reference, silyl groups can interact with proteins or micelles.[1][3] TMAC-d12 offers a nitrogen-based alternative that is chemically inert toward silylation targets.

Figure 2: Decision logic for selecting TMAC-d12 over standard reagents.

Experimental Protocol: Preparation of NMR Stock

Objective: Create a 10 mM Internal Reference Stock Solution in

Reagents:

Procedure:

-

Weighing: In a glove box or low-humidity environment, weigh 12.17 mg of TMAC-d12. (Note: The salt is hygroscopic; rapid weighing is essential to prevent mass error due to water uptake).[1]

-

Dissolution: Transfer solid to the volumetric flask. Add approximately 5 mL of

.[4] Swirl gently until fully dissolved. -

Volume Adjustment: Dilute to the mark with

. -

Storage: Transfer to an amber glass vial with a PTFE-lined cap. Store at room temperature in a desiccator.

-

Validation: Run a single-pulse

-NMR. The spectrum should be empty (flat baseline) at 3.2 ppm. If a peak appears, calculate the % H impurity (residual protio-species).[1][3]

Safety & Stability

-

Toxicity: Like its unlabeled counterpart, TMAC-d12 is toxic if swallowed (Category 2/3) and a skin irritant.[1][3] It acts as a ganglionic blocker.[1]

-

Stability: Chemically stable.[1] The C-D bond is stronger than the C-H bond.[1] However, avoid strong oxidizers.[3]

-

Decomposition: Thermal decomposition (>300°C) releases deuterated methyl chloride (

) and trimethylamine-d9.[1][3]

References

-

Sigma-Aldrich. Tetramethyl-d12-ammonium chloride Product Specification. Link[1][3]

-

Cambridge Isotope Laboratories. Quaternary Ammonium Compounds and Isotopic Purity. Link

-

PubChem. Tetramethylammonium chloride (Compound Summary). National Library of Medicine. Link

-

Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][3] J. Org. Chem. 1997, 62, 7512-7515.[3] (Provides context for unlabeled shifts). Link[1][3]

-

Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents."[1][3][5] Org.[1][2][4][5][6] Process Res. Dev. 2016, 20, 661-667.[1][3] Link[1][3]

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. 四甲基-d12-氯化铵 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 3. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]

- 4. carlroth.com [carlroth.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Tetra Methyl Ammonium Chloride - Sihauli Chemicals Private Limited [sihaulichemicals.com]

Technical Whitepaper: Synthesis and Purification of Tetramethyl-d12-ammonium Chloride

Topic: Synthesis and Purification of Tetramethyl-d12-ammonium Chloride Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Tetramethyl-d12-ammonium chloride (TMAC-d12,

This guide details a robust, laboratory-scale synthesis protocol prioritizing isotopic integrity and chemical purity. The methodology utilizes the exhaustive methylation of ammonium chloride-d4 with methyl-d3 iodide, followed by a rigorous anion exchange process to convert the intermediate iodide salt to the final chloride form.

Strategic Retrosynthesis & Reaction Design

The synthesis is designed to maximize deuterium incorporation while managing the volatility of low-molecular-weight intermediates.

Pathway Selection

Direct alkylation using methyl-d3 chloride (

Therefore, this protocol employs Methyl-d3 Iodide (

Reaction Scheme:

-

Exhaustive Methylation:

-

Anion Exchange:

Caption: Figure 1. Step-wise synthesis workflow from deuterated precursors to purified chloride salt.

Experimental Protocol

Reagents and Equipment

-

Precursors: Ammonium Chloride (or Ammonium-d4 chloride for 100% D assurance), Methyl-d3 iodide (>99.5% D).

-

Base: Potassium Carbonate (

), anhydrous.[1] -

Solvents: Methanol (anhydrous), Ethanol (absolute), Diethyl Ether, Deionized Water (18.2 MΩ).

-

Resin: Amberlite® IRA-402(Cl) or Dowex® 1X8 (Cl form).

-

Equipment: 3-neck round bottom flask, reflux condenser, drying tube (

), rotary evaporator, chromatography column.

Stage I: Synthesis of Tetramethyl-d12-ammonium Iodide

Objective: Create the quaternary ammonium core.

-

Setup: Equip a 250 mL 3-neck flask with a magnetic stir bar, reflux condenser, and an addition funnel. Attach a drying tube to the condenser to exclude atmospheric moisture.

-

Dissolution: Suspend Ammonium Chloride (1.0 g, 18.7 mmol) and anhydrous

(10.3 g, 75 mmol, 4 eq) in 50 mL of anhydrous Methanol. -

Addition: Add Methyl-d3 iodide (11.4 g, 78.5 mmol, 4.2 eq) dropwise via the addition funnel over 30 minutes. Note:

is volatile and carcinogenic; perform in a fume hood. -

Reflux: Heat the mixture to gentle reflux (

C) for 24 hours. The mixture will become a thick slurry as KI precipitates. -

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (

) using a sintered glass funnel. Wash the cake with 20 mL cold methanol. -

Combine the filtrate and washings. Evaporate the methanol under reduced pressure to yield a crude off-white solid (Tetramethyl-d12-ammonium iodide).

-

Stage II: Anion Exchange (Iodide Chloride)

Objective: Replace the iodide counter-ion with chloride.

-

Resin Preparation:

-

Pack a glass column (

) with 50 g of Strong Base Anion Exchange Resin (Cl form). -

Wash the resin bed with 200 mL of deionized water to remove preservatives.

-

-

Loading: Dissolve the crude iodide salt from Stage I in the minimum amount of deionized water (approx. 10-15 mL). Load this solution onto the top of the resin bed.

-

Elution: Elute with deionized water at a flow rate of 1-2 mL/min. Collect fractions (approx. 20 mL each).

-

Monitoring: Check fractions for the presence of quaternary ammonium salt using a Dragendorff’s reagent spot test (orange precipitate indicates positive).

-

Critical Check: Ensure no iodide bleeds through. Test early fractions with a drop of

and nitric acid. A white precipitate (

-

-

Isolation: Combine the positive fractions containing the product. Evaporate the water under vacuum (rotary evaporator,

C bath) to obtain a white hygroscopic solid.

Stage III: Purification via Recrystallization

Objective: Remove trace organic impurities and residual moisture.

-

Dissolve the crude TMAC-d12 in a minimum volume of hot absolute Ethanol (

C). -

Filter while hot to remove any insoluble particulates (e.g., resin fines).

-

Allow the filtrate to cool to room temperature.[2]

-

Slowly add anhydrous Diethyl Ether until the solution becomes turbid.

-

Refrigerate at

C overnight to induce crystallization. -

Filter the white crystals under nitrogen (to prevent moisture absorption).

-

Dry in a vacuum desiccator over

for 24 hours.

Quality Control & Characterization

The final product must be validated for isotopic enrichment and chemical purity.

| Parameter | Method | Specification |

| Appearance | Visual | White crystalline hygroscopic powder |

| Isotopic Purity | H-NMR (D2O) | |

| Chemical Purity | C-NMR (D2O) | Single septet at |

| Anion Identity | AgNO3 Test | White precipitate (AgCl), soluble in dilute NH4OH |

| Melting Point | Capillary | >300°C (Decomposition) |

| Water Content | Karl Fischer | < 1.0% (Critical for hygroscopic salts) |

NMR Interpretation

In the Proton NMR (

Caption: Figure 2. Quality Control Logic Flow for validation of isotopic and chemical purity.

Safety and Handling

-

Methyl-d3 Iodide: Highly toxic alkylating agent and suspected carcinogen. Use only in a certified chemical fume hood with double-gloving (Nitrile).

-

TMAC-d12: Like its non-deuterated counterpart, it is a ganglionic blocker and can be toxic if ingested or absorbed in large quantities [1].

-

Hygroscopicity: The chloride salt is extremely hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).

References

-

Ataman Chemicals. Tetramethylammonium Chloride Technical Data and Applications. Retrieved from

-

Cambridge Isotope Laboratories. Tetramethylammonium chloride (D12, 98%) Product Specifications. Retrieved from

-

Sigma-Aldrich. Tetramethyl-d12-ammonium chloride 98 atom % D Safety Data Sheet. Retrieved from

-

Bio-Rad Laboratories. AG® and Bio-Rex® Anion Exchange Resin Instruction Manual.[3] Retrieved from

-

BenchChem. Synthesis of Tetramethylammonium Polyiodide Salts: A Technical Guide. Retrieved from

Sources

Isotopic purity and stability of Tetramethyl-d12-ammonium chloride.

Title: Isotopic Purity and Stability of Tetramethyl-d12-ammonium Chloride: A Technical Guide for Analytical Accuracy

Executive Summary Tetramethyl-d12-ammonium chloride (TMAC-d12) is a critical isotopically labeled reagent utilized extensively as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and as a reference marker in nuclear magnetic resonance (NMR) spectroscopy[1][2]. This whitepaper explores the causality between the physicochemical vulnerabilities of TMAC-d12—specifically its severe hygroscopicity and its binomial isotopic distribution—and their downstream impact on quantitative accuracy. By implementing self-validating gravimetric protocols, scientists can eliminate systematic bias and ensure absolute trustworthiness in bioanalytical assays.

The Mechanistic Role of TMAC-d12 in Mass Spectrometry

In positive-ion electrospray ionization (ESI+), quaternary ammonium salts like TMAC exhibit exceptional ionization efficiency due to their permanent positive charge. When quantifying native small polar amines in biological matrices, TMAC-d12 is spiked into the sample to correct for extraction recovery variances and matrix effects (ion suppression or enhancement)[1].

The selection of the d12 isotopologue is highly intentional. The native tetramethylammonium cation has an m/z of 74. By substituting all 12 protons with deuterium, the resulting TMAC-d12 cation shifts to m/z 86[3]. This massive +12 Da mass shift completely isolates the internal standard from the natural isotopic envelope (M+1, M+2) of the native analyte, effectively eliminating isotopic cross-talk and ensuring a pristine signal-to-noise ratio in the Q1 isolation window.

Isotopic Purity: The Causality of Binomial Distribution

Commercially available TMAC-d12 is typically certified at "98 atom % D"[3]. A common, yet critical, misconception in drug development is assuming this equates to a 98% purity of the intact d12 molecule. Mechanistically, 98 atom % D means that each of the 12 hydrogen positions on the molecule has an independent 98% probability of being a deuterium atom.

Because the molecule contains 12 exchangeable sites during synthesis, the actual distribution of isotopologues follows a binomial expansion. The probability of obtaining a fully deuterated d12 molecule is

Causality in Quantification: If an analytical method monitors the m/z 86 transition (d12), the actual concentration of the responsive species is only ~78.5% of the weighed molarity. Failure to apply this isotopic correction factor results in a systematic under-representation of the IS response, which inversely causes a systematic over-estimation (positive bias) of the native analyte concentration in the sample.

Table 1: Binomial Isotopic Distribution of TMAC-d12 at 98 atom % D

| Isotopologue | Mass Shift | Probability Formula | Relative Abundance (%) | Impact on LC-MS/MS Quantification |

| d12 | M+12 (m/z 86) | 78.47% | Target IS transition; requires molar correction. | |

| d11 | M+11 (m/z 85) | 19.22% | Potential interference if Q1 window is too wide. | |

| d10 | M+10 (m/z 84) | 2.16% | Negligible, but detectable in high-res MS. | |

| d0 (Native) | M+0 (m/z 74) | < 0.0001% | No native cross-talk; ideal for trace analysis. |

Chemical and Isotopic Stability: Environmental Vulnerabilities

The stability of TMAC-d12 is governed by its counterion and its molecular structure.

-

Hygroscopicity: TMAC-d12 is a highly hygroscopic, colorless crystalline solid[4]. The chloride counterion facilitates the rapid absorption of atmospheric moisture into the crystal lattice. If a scientist weighs TMAC-d12 in ambient air, they are weighing a hydrated salt. This reduces the true molarity of the prepared stock, compounding the error introduced by the isotopic distribution.

-

Thermal Degradation: While stable at room temperature, TMAC-d12 undergoes thermal decomposition at temperatures exceeding 230 °C, breaking down into trimethylamine-d9 and methyl-d3 chloride[5].

-

H/D Exchange (HDX) Stability: Unlike protons adjacent to carbonyl groups (alpha-protons) which are prone to enolization and rapid H/D exchange in aqueous solvents, the methyl protons on the quaternary nitrogen of TMAC-d12 are highly non-labile. They do not exchange with protic solvents (e.g., H2O, MeOH) under standard reverse-phase LC conditions, ensuring absolute isotopic stability during analysis.

Table 2: Physicochemical Properties of TMAC-d12

| Property | Value / Characteristic | Reference |

| Linear Formula | (CD3)4N+Cl- | [3] |

| Molecular Weight | 121.67 g/mol | |

| Melting Point | >300 °C (Decomposes >230 °C) | [3][5] |

| Water Solubility | >1,000 g/L at 20 °C | [5] |

| Toxicity | Toxic if swallowed (LD50 Oral ~47 mg/kg) | [6][7] |

Self-Validating Experimental Protocols

To counteract hygroscopicity and isotopic distribution errors, the following protocols establish a self-validating system for standard preparation.

Protocol 1: Anhydrous Gravimetric Preparation & Reverse Titration

Objective: To prepare a highly accurate TMAC-d12 stock solution that mathematically accounts for both moisture content and d12 isotopic abundance.

-

Desiccation: Transfer the commercial TMAC-d12 vial (loosely capped) into a vacuum desiccator containing phosphorus pentoxide (P2O5). Apply vacuum and store for 24–48 hours to strip absorbed lattice water.

-

Inert Weighing: Transfer the desiccator to a glove box purged with dry Argon. Using an analytical microbalance (calibrated to 0.01 mg), rapidly weigh ~10.00 mg of TMAC-d12 into a pre-tared, amber volumetric flask. Safety Note: Wear appropriate PPE as TMAC is toxic if swallowed and causes severe eye/skin irritation[7].

-

Anhydrous Dissolution: Immediately dissolve the solid in anhydrous LC-MS grade Acetonitrile to a final volume of 10.0 mL (Nominal Concentration: 1.00 mg/mL). Seal with a PTFE-lined cap.

-

Self-Validation (Reverse Titration): Do not trust the gravimetric value alone. Prepare a certified reference standard of native TMAC (M+0) at exactly 1.00 µg/mL. Dilute your new TMAC-d12 stock to a nominal 1.00 µg/mL. Mix them 1:1 and analyze via LC-MS/MS. The ratio of the peak areas will reveal the true molar concentration of the d12 species, empirically correcting for the ~78.5% isotopic abundance and any residual moisture.

Workflow for the anhydrous gravimetric preparation and self-validation of TMAC-d12 stock solutions.

Protocol 2: LC-MS/MS Validation of Isotopic Purity and Cross-Talk

Objective: To empirically verify the absence of native (M+0) contamination in the TMAC-d12 standard, ensuring no false positives in trace-level assays.

-

Sample Preparation: Dilute the validated TMAC-d12 stock to a high concentration (e.g., 100 ng/mL) in 50:50 Water:Acetonitrile with 0.1% Formic Acid.

-

Instrument Parameters: Inject 5 µL onto a HILIC or mixed-mode LC column coupled to a triple quadrupole mass spectrometer operating in ESI+ mode.

-

MRM Transitions: Monitor the following unfragmented precursor-to-precursor transitions (as TMAC resists traditional CID fragmentation):

-

m/z 86

86 (Target d12 IS) -

m/z 85

85 (d11 isotopologue) -

m/z 74

74 (Native M+0)

-

-

Data Analysis: Calculate the peak area of m/z 74 relative to m/z 86. A self-validating, high-purity standard must show an M+0/M+12 ratio of < 0.001%, confirming that spiking high concentrations of the IS will not artificially inflate the native analyte signal.

LC-MS/MS workflow using TMAC-d12 to eliminate matrix effects and isotopic cross-talk.

References

-

Sigma-Aldrich. "Tetramethyl-d12-ammonium chloride 98 atom % D". sigmaaldrich.com.3

-

Google Patents. "US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry". google.com. 1

-

Ataman Kimya. "TETRAMETHYLAMMONIUM CHLORIDE". atamanchemicals.com.

-

CDH Fine Chemical. "TETRAMETHYL AMMONIUM CHLORIDE CAS NO 75-57-0 MATERIAL SAFETY DATA SHEET SDS/MSDS". cdhfinechemical.com. 6

-

Sigma-Aldrich. "Tetramethyl ammonium chlorine - stable isotopes". sigmaaldrich.com.

-

Santa Cruz Biotechnology. "Tetramethylammonium chloride". scbt.com. 4

-

Carl ROTH. "Safety Data Sheet: Tetramethylammonium chloride". carlroth.com. 5

-

Apollo Scientific. "Tetramethylammonium chloride". apolloscientific.co.uk. 7

-

Greyhound Chromatography. "Stable Isotopes: TETRAMETHYL-D12-AMMONIUM CHLORIDE 98%". greyhoundchrom.com. 2

Sources

- 1. US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry - Google Patents [patents.google.com]

- 2. greyhoundchrom.com [greyhoundchrom.com]

- 3. Tetramethyl-d12-ammonium chloride 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. carlroth.com [carlroth.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to Tetramethyl-d12-ammonium chloride for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of Tetramethyl-d12-ammonium chloride. It aims to provide not only procedural knowledge but also the underlying scientific principles to empower users in their advanced analytical and research endeavors.

Executive Summary: The Quintessential Internal Standard

Tetramethyl-d12-ammonium chloride, a deuterated isotopologue of tetramethylammonium chloride, stands as a critical tool in modern analytical chemistry, particularly in quantitative mass spectrometry. Its significance lies in its ability to mimic the chemical and physical behavior of its non-labeled counterpart while being distinguishable by its mass. This property makes it an ideal internal standard for correcting analytical variability, thereby enhancing the accuracy and precision of quantitative assays for quaternary ammonium compounds and related metabolites. This guide will delve into the essential technical details of this compound, from its fundamental properties to its practical application in a validated laboratory workflow.

Core Compound Identification and Properties

A precise understanding of the physicochemical properties of a standard is paramount for its effective use.

Key Identifiers

The unique identity of Tetramethyl-d12-ammonium chloride is defined by its CAS Registry Number and molecular formula.

| Property | Value | Source(s) |

| Chemical Name | N,N,N-Tri(methyl-d3)methan-d3-aminium chloride | IUPAC |

| Common Name | Tetramethyl-d12-ammonium chloride | - |

| CAS Number | Not explicitly found; often vendor-specific. The non-labeled CAS is 75-57-0. | |

| Linear Formula | (CD₃)₄N⁺Cl⁻ | [1] |

| Molecular Formula | C₄D₁₂ClN | |

| Molecular Weight | 121.67 g/mol | [1] |

Physicochemical Characteristics

The physical properties of the deuterated form are nearly identical to the non-deuterated compound, which is crucial for its function as an internal standard.

| Property | Value | Source(s) |

| Appearance | White crystalline solid | [1] |

| Melting Point | >300 °C (decomposes) | [1] |

| Solubility | Highly soluble in water and polar organic solvents like methanol. | - |

| Isotopic Purity | Typically ≥98 atom % D | [1] |

| Mass Shift | M+12 compared to the non-labeled analogue. | [1] |

Synthesis and Isotopic Labeling: A Mechanistic Approach

The synthesis of Tetramethyl-d12-ammonium chloride is a direct application of classic organic chemistry principles, specifically the Menschutkin reaction. The causality behind the synthetic choices lies in achieving complete and specific deuteration.

The Menschutkin Reaction: The Cornerstone of Synthesis

The formation of quaternary ammonium salts is most efficiently achieved through the Sₙ2 alkylation of a tertiary amine with an alkyl halide.[2] To synthesize the fully deuterated (d12) target molecule, one must start with fully deuterated precursors.

The overall reaction is: (CD₃)₃N + CD₃I → (CD₃)₄N⁺I⁻ Followed by anion exchange to yield the chloride salt.

Conceptual Synthesis Workflow

The following diagram outlines the logical flow for producing high-purity Tetramethyl-d12-ammonium chloride. The choice of deuterated methyl iodide (CD₃I) as the alkylating agent is due to its high reactivity, which drives the reaction to completion.

Step-by-Step Synthesis Protocol (Exemplary)

This protocol is based on established chemical principles for this reaction class.[2][3]

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve Trimethylamine-d9 ((CD₃)₃N) in anhydrous acetonitrile.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add one molar equivalent of Methyl-d3 iodide (CD₃I) dropwise with continuous stirring. The high reactivity of the iodide leaving group makes it an excellent choice for ensuring the reaction proceeds efficiently.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The quaternary ammonium salt will precipitate out of the solvent as it forms.

-

Isolation: Collect the precipitated Tetramethyl-d12-ammonium iodide by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Anion Exchange: Dissolve the iodide salt in water and pass it through an anion-exchange column charged with chloride ions, or treat with a stoichiometric amount of silver chloride (AgCl) to precipitate silver iodide (AgI).

-

Final Product Isolation: Filter the solution to remove the AgI precipitate (if formed) and lyophilize the aqueous solution to obtain the final product, Tetramethyl-d12-ammonium chloride, as a white solid.

Analytical Characterization for Quality Control

Validation of the identity, purity, and isotopic enrichment of the synthesized standard is a non-negotiable step for ensuring data integrity in subsequent quantitative experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for confirming the structure and isotopic incorporation.

-

¹H NMR: In a suitable deuterated solvent (e.g., D₂O), the ¹H NMR spectrum should show only a very small residual singlet corresponding to the (CD₃)₃(CD₂H)N⁺ isotopomer. The absence of a significant singlet at ~3.1 ppm confirms high isotopic enrichment.[4][5]

-

²H (Deuterium) NMR: This is the most direct method to confirm deuteration. The spectrum should be acquired in a non-deuterated solvent (e.g., H₂O).[6] It will exhibit a single, sharp resonance peak, confirming that all methyl groups are deuterated. The chemical shift will be virtually identical to the proton chemical shift (~3.1 ppm).[4][5]

Mass Spectrometry (MS)

MS confirms the molecular weight and provides the mass-to-charge ratio (m/z) necessary for configuring quantitative assays.

-

Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for analyzing pre-charged quaternary amines.

-

Expected Ion: The primary ion observed will be the parent cation, [(CD₃)₄N]⁺.

-

m/z Value: The theoretical monoisotopic mass of the cation is 86.16 Da . This is the value that will be monitored in a mass spectrometer.

-

Fragmentation: Quaternary ammonium cations like this are very stable and typically do not fragment easily under standard ESI conditions. In tandem MS (MS/MS), the primary ion monitored is almost always the parent ion itself.[7][8][9]

Application in Quantitative Bioanalysis: LC-MS/MS Workflow

The premier application of Tetramethyl-d12-ammonium chloride is as an internal standard (IS) for the quantification of analogous compounds, such as the essential nutrient choline, in complex biological matrices like plasma or serum.

The Principle of Stable Isotope Dilution

The core principle is that a known amount of the deuterated IS is added to a sample at the very beginning of the analytical process.[10][11][12] The IS is chemically identical to the analyte (e.g., choline, which also has a trimethylammonium headgroup) and therefore experiences the same extraction inefficiencies, matrix-induced ion suppression, or instrument variability. By measuring the ratio of the analyte's MS signal to the IS's MS signal, these variations are canceled out, leading to highly accurate and precise quantification.

Detailed Experimental Protocol: Quantification of Choline in Human Plasma

This protocol is adapted from established and validated methods for analyzing choline and related metabolites.[10][11][12][13]

-

Preparation of Standards and Samples:

-

Prepare a stock solution of Tetramethyl-d12-ammonium chloride (e.g., 1 mg/mL in methanol).

-

Prepare a working internal standard solution by diluting the stock solution (e.g., to 2 µmol/L) in the protein precipitation solvent (Acetonitrile with 0.1% formic acid).

-

Prepare calibration curve standards by spiking known concentrations of choline into a blank matrix (e.g., charcoal-stripped plasma).

-

-

Sample Extraction (Protein Precipitation):

-

To 50 µL of plasma sample (or calibrator/QC), add 200 µL of the working internal standard solution.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation. The IS must be added at this stage to account for all downstream variability.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC System: UHPLC system.

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is essential for retaining highly polar compounds like choline and tetramethylammonium. Example: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient starting at high organic content (e.g., 95% B) and ramping down to increase the aqueous content to elute the polar analytes.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: ESI Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

-

MRM Transitions:

-

The instrument is programmed to specifically monitor the transition of the parent ion to a product ion for both the analyte and the internal standard. For these stable cations, the most abundant and consistent transition is often the parent ion itself.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Choline (Analyte) | 104.1 | 60.1 | 15-20 |

| (CD₃)₄N⁺ (IS) | 86.1 | 86.1 | 5-10 |

-

Quantification:

-

A calibration curve is constructed by plotting the ratio of the choline peak area to the IS peak area against the known concentrations of the calibrators.

-

The concentration of choline in the unknown samples is then calculated from this curve using their measured analyte/IS peak area ratios.

-

Safety and Handling

As a Senior Application Scientist, it is my responsibility to emphasize that scientific integrity includes rigorous safety practices.

-

Hazard Classification: Tetramethylammonium chloride and its deuterated analogue are classified as acutely toxic if swallowed or in contact with skin, and cause skin and eye irritation.[1]

-

Personal Protective Equipment (PPE): Always handle the compound inside a fume hood. Wear safety glasses with side shields, a lab coat, and nitrile gloves.

-

Handling: This compound is hygroscopic (absorbs moisture from the air). Store in a tightly sealed container in a dry, cool place. Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for toxic chemical waste.

Conclusion

Tetramethyl-d12-ammonium chloride is more than just a chemical reagent; it is an enabling tool for achieving the highest levels of accuracy in quantitative analysis. Its synthesis is based on fundamental principles of organic chemistry, and its application leverages the power of stable isotope dilution mass spectrometry. By understanding the causality behind its synthesis, the methods for its rigorous characterization, and the validated protocols for its use, researchers can ensure the integrity and reliability of their data, which is the ultimate goal of any scientific investigation.

References

- BenchChem. (n.d.). Application Note: Preparation of Trimethylamine-d9 Hydrochloride Stock Solutions.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- BenchChem. (n.d.). tetramethylammonium iodide synthesis protocol.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.

- Google Patents. (n.d.). CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride.

- Shimadzu. (n.d.). 01-00238-EN Measuring Choline and its Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparation.

- Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra.

- Cambridge Isotope Laboratories. (n.d.). Trimethylamine (D₉, 98%; ¹⁵N, 98%).

- University of Wisconsin-Madison. (2021, August 16). Acquiring 2H NMR Spectra.

- ResearchGate. (2025, September 15). Quantification of Choline in Serum and Plasma Using a Clinical Nuclear Magnetic Resonance Analyzer.

- Sigma-Aldrich. (n.d.). Tetramethyl-d12-ammonium chloride 98 atom % D.

- ARKIVOC. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.

- WIPO Patentscope. (2021, August 6). 113214043 Method for efficiently preparing deuterated iodomethane and application of deuterated iodomethane.

- Sigma-Aldrich. (n.d.). Trimethylamine-d9 N-Oxide.

- LabRulez LCMS. (n.d.). Measuring Choline and its Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparation Module.

- National Institutes of Health. (n.d.). Trideuteromethylation Enabled by a Sulfoxonium Metathesis Reaction - PMC.

- Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

- Thomas Scientific. (n.d.). ALDRICH Tetramethyl-d12-ammonium chloride, 98 atom % D.

- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- LGC Standards. (n.d.). Trimethylamine-d9 N-Oxide.

- MDPI. (2022, July 29). LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits.

- MedchemExpress.com. (n.d.). Trimethylamine N-oxide-d9 | Stable Isotope.

- Shimadzu. (n.d.). Measuring Choline and its Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparation Module.

- National Institutes of Health. (n.d.). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study - PMC.

- Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. cdn.dal.ca [cdn.dal.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 10. shimadzu.com [shimadzu.com]

- 11. lcms.labrulez.com [lcms.labrulez.com]

- 12. Measuring Choline and its Metabolites in Human Plasma Using an LC/MS/MS System with Fully Automated Sample Preparation Module : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. researchgate.net [researchgate.net]

A Guide to High-Purity Tetramethyl-d12-ammonium chloride for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of high-purity Tetramethyl-d12-ammonium chloride, a critical reagent for researchers, scientists, and drug development professionals. This document will delve into the selection of commercial suppliers, the scientific rationale for its application, and detailed protocols for in-house quality verification, ensuring the integrity of your research and development endeavors.

The Critical Role of High-Purity Deuterated Standards in Modern Analytics

In the landscape of pharmaceutical development and metabolic research, the demand for analytical precision is paramount. Stable isotope-labeled compounds, such as Tetramethyl-d12-ammonium chloride, are indispensable tools, particularly as internal standards in quantitative mass spectrometry (MS) and as reference materials in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The substitution of hydrogen with deuterium atoms results in a compound that is chemically identical to its non-labeled counterpart but possesses a distinct mass.[1] This mass difference allows for its use in isotope dilution mass spectrometry, a technique that corrects for sample loss, matrix effects, and ionization suppression, thereby enhancing the accuracy and reproducibility of quantitative analyses.[3][4]

The efficacy of a deuterated internal standard is directly proportional to its isotopic and chemical purity. High isotopic enrichment (typically ≥98 atom % D) is crucial to minimize interference from the unlabeled analyte, while high chemical purity ensures that the analytical signal originates from the compound of interest and not from contaminants.[1][5]

Selecting a Commercial Supplier: A Decision Framework

Choosing a reliable supplier for high-purity Tetramethyl-d12-ammonium chloride is a critical first step that can significantly impact the quality and reproducibility of experimental results. The following diagram outlines a logical workflow for the supplier selection process.

Caption: A logical workflow for selecting a commercial supplier of high-purity reagents.

Leading Commercial Suppliers of Tetramethyl-d12-ammonium chloride

Several reputable suppliers specialize in the production and distribution of high-purity stable isotope-labeled compounds. The following table provides a comparative overview of offerings for Tetramethyl-d12-ammonium chloride from prominent suppliers.

| Supplier | Product Name | CAS Number | Isotopic Purity (atom % D) | Chemical Purity | Available Documentation |

| Sigma-Aldrich (Merck) | Tetramethyl-d12-ammonium chloride | 23789-03-9 | 98 | ≥99% (CP) | Certificate of Analysis, Safety Data Sheet[6] |

| Cambridge Isotope Laboratories, Inc. (CIL) | Tetramethylammonium chloride (D₁₂, 98%) | 23789-03-9 | 98 | Not specified | Safety Data Sheet |

| Toronto Research Chemicals (TRC) | Tetramethyl-d12-ammonium chloride | 23789-03-9 | Not specified | Not specified | Not specified |

Note: Specifications are subject to change and may vary by lot. It is imperative to consult the supplier's most recent documentation.

In-House Verification: A Mandate for Scientific Integrity

While reputable suppliers provide Certificates of Analysis (CoA), it is a cornerstone of Good Laboratory Practice (GLP) to perform in-house verification of critical reagents.[7][8][9] This not only confirms the supplier's specifications but also ensures the material has not degraded during transport or storage. The following workflow illustrates the key steps for the analytical verification of Tetramethyl-d12-ammonium chloride.

Caption: A comprehensive workflow for the in-house verification of high-purity deuterated standards.

Experimental Protocols for Quality Verification

The following protocols provide a detailed methodology for assessing the chemical and isotopic purity of Tetramethyl-d12-ammonium chloride.

Quantitative ¹H NMR is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound.[10][11][12][13]

1. Materials and Reagents:

-

Tetramethyl-d12-ammonium chloride (sample to be tested)

-

High-purity internal standard (e.g., Maleic acid, certified reference material)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

NMR tubes and a calibrated NMR spectrometer

2. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the internal standard into a clean, dry vial.

-

Accurately weigh approximately 5-10 mg of Tetramethyl-d12-ammonium chloride into the same vial.

-

Dissolve the mixture in a precise volume of D₂O (e.g., 0.75 mL).

-

Vortex the vial until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Key parameters include:

-

A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

-

A 90° pulse angle.

-

A sufficient number of scans to achieve a good signal-to-noise ratio.

-

4. Data Analysis:

-

Integrate the signal corresponding to the residual protons in Tetramethyl-d12-ammonium chloride and the signal of the internal standard.

-

Calculate the chemical purity using the following equation:

Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

Where:

-

I = Integral value

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

High-resolution mass spectrometry is a powerful technique for determining the isotopic distribution of a molecule.[14]

1. Materials and Reagents:

-

Tetramethyl-d12-ammonium chloride (sample to be tested)

-

LC-MS grade methanol or other suitable solvent

-

High-resolution mass spectrometer (e.g., Orbitrap or TOF)

2. Sample Preparation:

-

Prepare a stock solution of Tetramethyl-d12-ammonium chloride in the chosen solvent (e.g., 1 mg/mL).

-

Further dilute the stock solution to a final concentration suitable for the mass spectrometer (e.g., 1 µg/mL).

3. Mass Spectrometry Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Acquire a full scan high-resolution mass spectrum in positive ion mode. The mass range should encompass the expected m/z values of all possible isotopologues.

4. Data Analysis:

-

From the mass spectrum, determine the relative abundance of the monoisotopic peak (all ¹²C, ¹⁴N, ³⁵Cl, and all D) and any other significant isotopologue peaks.

-

Calculate the isotopic enrichment (Atom % D) by considering the relative intensities of the deuterated and non-deuterated species.[5]

Conclusion

The selection and in-house verification of high-purity Tetramethyl-d12-ammonium chloride are non-negotiable steps for ensuring the accuracy and reliability of analytical data in research and drug development. By following a structured supplier selection process and implementing rigorous in-house quality control protocols using techniques such as qNMR and high-resolution mass spectrometry, researchers can have the utmost confidence in their experimental outcomes. This diligence underpins the scientific integrity of their work and contributes to the successful advancement of their projects.

References

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (URL: [Link])

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (URL: [Link])

-

Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia. (URL: [Link])

-

Good Laboratory Practice GLP. Metabolic Solutions. (URL: [Link])

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. (URL: [Link])

-

Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. (URL: [Link])

-

Quantitative NMR Spectroscopy. University of Oxford. (URL: [Link])

-

Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. NIST. (URL: [Link])

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. (URL: [Link])

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. (URL: [Link])

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. (URL: [Link])

-

Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. (URL: [Link])

-

Isotope-ratio mass spectrometry. Wikipedia. (URL: [Link])

-

Analytical Method Validation under Good Laboratory Practices (GLPs). ComplianceOnline. (URL: [Link])

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. RSC Publishing. (URL: [Link])

-

Good Laboratory Practice for Procedure for Method Validation. NIST. (URL: [Link])

-

Isotope Ratio Mass Spectrometry. Caltech. (URL: [Link])

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. LinkedIn. (URL: [Link])

-

Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. (URL: [Link])

-

Good Laboratory Practice in Analytical Laboratory. Journal of American Science. (URL: [Link])

-

Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. (URL: [Link])

-

Canadian Chemical Register 1975. Government of Canada Publications. (URL: [Link])

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lcms.cz [lcms.cz]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 四甲基-d12-氯化铵 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 7. metsol.com [metsol.com]

- 8. Analytical Method Validation under Good Laboratory Practices (GLPs) [eventura.us]

- 9. nist.gov [nist.gov]

- 10. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Tetramethyl-d12-ammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential health and safety considerations for handling Tetramethyl-d12-ammonium chloride. As a deuterated compound, it presents a unique profile that necessitates a comprehensive understanding beyond standard chemical safety protocols. This document, crafted from the perspective of a Senior Application Scientist, aims to synthesize technical data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Understanding the Compound: A Deuterated Quaternary Ammonium Salt

Tetramethyl-d12-ammonium chloride ((CD₃)₄N⁺Cl⁻) is the deuterated analog of Tetramethylammonium chloride. The substitution of hydrogen with deuterium, a stable isotope, is a powerful tool in drug development to study metabolic pathways and enhance pharmacokinetic profiles by leveraging the kinetic isotope effect. While deuterated compounds are not radioactive, the isotopic substitution can subtly alter metabolic and toxicological profiles, demanding rigorous adherence to safety protocols.[1][2]

Key Identifier Information:

| Identifier | Value |

| Chemical Formula | C₄D₁₂ClN |

| CAS Number | 23789-03-9 |

| Molecular Weight | 121.67 g/mol [3] |

| Appearance | White to off-white solid[4] |

| Solubility | Soluble in water[4] |

Hazard Identification and GHS Classification

Tetramethyl-d12-ammonium chloride is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] Understanding these classifications is paramount for risk assessment and the implementation of appropriate safety measures.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed[4][5] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[4][5] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[4][5][6] |

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][7] |

Signal Word: Danger[4]

Hazard Pictograms:

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical when handling Tetramethyl-d12-ammonium chloride. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][5][7]

-

Containment: For procedures with a higher risk of aerosol generation, the use of a glove box is recommended.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[1][5] A face shield should be worn in situations with a high risk of splashing.[1][5]

-

Skin Protection:

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[8][9]

Caption: PPE Selection Workflow for Handling Tetramethyl-d12-ammonium chloride.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to maintain the integrity of the compound and ensure a safe laboratory environment.

Handling

-

Use only in a well-ventilated area.[7]

-

Do not eat, drink, or smoke in areas where the compound is handled.[7][10]

Storage

-

Store in a cool, dry, and well-ventilated area.[7]

-

Protect from moisture, as the compound may be hygroscopic.[4][11]

-

Store away from incompatible materials such as strong oxidizing agents.[12]

First-Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Ingestion | Fatal if swallowed. Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[4][5] |

| Skin Contact | Toxic in contact with skin. Immediately take off all contaminated clothing. Wash skin with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[4][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4] |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust.[4][5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][5]

-

Methods for Cleaning Up:

Disposal Considerations

All waste materials, including contaminated PPE and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][8]

Caption: Spill Response Workflow for Tetramethyl-d12-ammonium chloride.

Toxicological Information

The primary toxicological concerns with Tetramethyl-d12-ammonium chloride are its high acute toxicity upon ingestion and dermal contact.[4][5] It is also a skin and serious eye irritant.[4] While specific data on the deuterated form is limited, the toxicological profile of the non-deuterated Tetramethylammonium chloride serves as a critical reference.

Conclusion

The safe and effective use of Tetramethyl-d12-ammonium chloride in a research setting is contingent upon a thorough understanding of its hazards and the diligent application of safety protocols. By integrating the information and procedures outlined in this guide, researchers can mitigate risks, ensure a safe laboratory environment, and maintain the integrity of their scientific work.

References

-

Safety Data Sheet: Tetramethylammonium chloride. Carl ROTH. [Link]

-

Safety Data Sheet - Ammonium Chloride, Lab Grade. Global Safety Management, Inc. [Link]

-

Ammonium chloride - Safety Data Sheet. PENTA. [Link]

-

Deuterated - Solvents, Reagents & Accessories. Chromservis. [Link]

-

Safety Data Sheet: Ammonium chloride. Carl ROTH. [Link]

-

Safety Data Sheet - Ammonium Chloride. Identipack. [Link]

-

Deuterated Drugs. JRF Global. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jrfglobal.com [jrfglobal.com]

- 3. Tetramethyl-d12-ammonium chloride 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. louisville.edu [louisville.edu]

Structural formula and molecular geometry of (CD3)4N+Cl-.

An In-depth Technical Guide to the Structural and Geometric Properties of Perdeuterated Tetramethylammonium Chloride ((CD₃)₄N⁺Cl⁻)

Abstract

This technical guide provides a comprehensive analysis of perdeuterated tetramethylammonium chloride, ((CD₃)₄N⁺Cl⁻), a crucial isotopically labeled compound for advanced scientific research. We delve into the fundamental aspects of its structural formula, bonding characteristics, and three-dimensional molecular geometry, grounded in Valence Shell Electron Pair Repulsion (VSEPR) theory. The document outlines a representative synthetic pathway, details advanced spectroscopic and crystallographic characterization methodologies, and summarizes key physicochemical properties. Furthermore, it highlights the compound's significant applications, particularly as a synthetic intermediate and a tool in nuclear magnetic resonance studies. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this compound for its effective application.

Introduction to Perdeuterated Tetramethylammonium Chloride

Overview of Quaternary Ammonium Salts

Quaternary ammonium salts are a class of compounds characterized by a central positively charged nitrogen atom covalently bonded to four organic groups. Their general structure, R₄N⁺X⁻, renders them valuable in a multitude of applications, including as phase-transfer catalysts, surfactants, and disinfectants.[1] Tetramethylammonium chloride, ((CH₃)₄N⁺Cl⁻), is one of the simplest members of this class, comprising a central nitrogen atom bonded to four methyl groups with a chloride counter-ion.[1][2]

The Significance of Isotopic Labeling with Deuterium

Isotopic labeling, the replacement of an atom with one of its isotopes, is a powerful technique in scientific investigation. Substituting protium (¹H) with deuterium (²H or D) is particularly valuable. The increased mass of deuterium (approximately double that of protium) significantly alters the vibrational frequencies of chemical bonds (e.g., C-D vs. C-H), a change readily detectable by infrared (IR) and Raman spectroscopy. This substitution has a minimal effect on the compound's electronic structure and chemical reactivity, making deuterated compounds excellent tracers for reaction mechanisms and metabolic pathways. In nuclear magnetic resonance (NMR) spectroscopy, the absence of a ¹H signal and the presence of a distinct ²H signal allows for the unambiguous tracking of labeled molecules.

(CD₃)₄N⁺Cl⁻, with all twelve hydrogen atoms replaced by deuterium, serves as a "heavy" analog of tetramethylammonium chloride. This perdeuteration makes it an invaluable intermediate for the synthesis of complex deuterated molecules and a reference standard in various analytical techniques.[3]

Structural Formula and Chemical Bonding

The chemical formula for perdeuterated tetramethylammonium chloride is (CD₃)₄N⁺Cl⁻.[3] Its structure is defined by two distinct components: the perdeuterated tetramethylammonium cation, (CD₃)₄N⁺, and the chloride anion, Cl⁻.

Lewis Structure and Formal Charge

The bonding within the cation is entirely covalent, while the interaction between the cation and the chloride anion is ionic. In the (CD₃)₄N⁺ cation, the central nitrogen atom shares electrons with four carbon atoms. Nitrogen, belonging to Group 15 of the periodic table, has five valence electrons. In this structure, it forms four single bonds, utilizing four of its valence electrons. This results in a formal charge of +1 on the nitrogen atom, which is delocalized over the entire cation. Each carbon atom is, in turn, bonded to three deuterium atoms.

The chloride anion is a monatomic ion with a -1 charge, which electrostatically balances the +1 charge of the cation.

Caption: 2D representation of the ionic and covalent bonding in (CD₃)₄N⁺Cl⁻.

Molecular Geometry and Conformation

The three-dimensional arrangement of atoms in (CD₃)₄N⁺Cl⁻ is dictated by the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory, which states that electron pairs in the valence shell of a central atom will arrange themselves to be as far apart as possible, thereby minimizing electrostatic repulsion.[4][5]

VSEPR Analysis of the (CD₃)₄N⁺ Cation

-

Central Atom: The central atom of the cation is nitrogen (N).

-

Valence Electrons: Nitrogen has 5 valence electrons. The +1 formal charge indicates it has effectively lost one electron for bonding consideration, leaving 4.

-

Bonding Pairs: The nitrogen atom forms single bonds with four carbon atoms. Therefore, there are four bonding pairs of electrons.

-

Lone Pairs: There are zero lone pairs of electrons on the nitrogen atom.

-

Total Electron Domains: There are four electron domains (all bonding pairs).

According to VSEPR theory, four electron domains will arrange themselves in a tetrahedral geometry to maximize their separation, resulting in ideal bond angles of 109.5°.[4][6][7]

Tetrahedral Geometry

The (CD₃)₄N⁺ cation exhibits a tetrahedral geometry with the nitrogen atom at the center and the four carbon atoms of the deuterated methyl groups at the vertices of the tetrahedron.[1][2] This symmetric arrangement is energetically favorable and is consistently confirmed by crystallographic data of the non-deuterated analog.[8] Similarly, each carbon atom in the CD₃ groups is the center of its own local tetrahedral geometry, bonded to three deuterium atoms and the central nitrogen atom.

Caption: Tetrahedral molecular geometry of the (CD₃)₄N⁺ cation.

Synthesis and Characterization Workflow

The synthesis of (CD₃)₄N⁺Cl⁻ follows the same fundamental principle as its non-deuterated counterpart: the alkylation of a tertiary amine.[2] The key difference is the mandatory use of a deuterated methylating agent.

Representative Synthetic Protocol

Reaction: (CD₃)₃N + CD₃Cl → (CD₃)₄N⁺Cl⁻

This protocol describes a laboratory-scale synthesis. The choice of solvent and reaction conditions is critical for achieving high yield and purity.

-

Reagent Preparation: In a sealed, high-pressure reaction vessel, condense trimethylamine-d₉ ((CD₃)₃N) at low temperature (-78 °C, dry ice/acetone bath).

-

Reaction Initiation: Slowly introduce a stoichiometric equivalent of chloromethane-d₃ (CD₃Cl) into the vessel. The solvent is typically a polar aprotic solvent like acetonitrile to facilitate the Sₙ2 reaction.

-

Reaction Conditions: Seal the vessel and allow it to warm to room temperature. The reaction is typically stirred for 24-48 hours. The autogenous pressure will increase as the reagents warm.

-

Product Isolation: After the reaction is complete, cool the vessel and vent any excess pressure. The product, (CD₃)₄N⁺Cl⁻, is a white solid and will often precipitate from the reaction mixture.

-

Purification: The crude product can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials, and dried under vacuum. Recrystallization from a solvent system like methanol/ethanol can be performed for higher purity.

Characterization Workflow

A multi-technique approach is essential to confirm the identity, purity, and structure of the synthesized (CD₃)₄N⁺Cl⁻.

Caption: Workflow for the synthesis and characterization of (CD₃)₄N⁺Cl⁻.

Spectroscopic and Crystallographic Properties

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: In a high-purity sample of (CD₃)₄N⁺Cl⁻, the ¹H NMR spectrum should show no signals, confirming the complete substitution of protium with deuterium.

-

²H NMR: The deuterium NMR spectrum will exhibit a single resonance, corresponding to the twelve equivalent deuterium atoms.

-

¹³C NMR: The ¹³C NMR spectrum will show a single resonance for the four equivalent carbon atoms. Due to coupling with deuterium (spin I=1), this peak will appear as a multiplet, the pattern of which depends on the spectrometer's resolution.

Vibrational Spectroscopy

The primary utility of IR and Raman spectroscopy is to confirm deuteration. The C-H stretching vibrations in (CH₃)₄N⁺Cl⁻ typically appear in the 2800-3000 cm⁻¹ region. Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations in (CD₃)₄N⁺Cl⁻ are expected to shift to a lower frequency, approximately 2100-2250 cm⁻¹.

Applications in Research and Drug Development

-

Synthetic Intermediate: (CD₃)₄N⁺Cl⁻ is a source of the deuterated tetramethylammonium cation, which can be used as a building block or a non-reactive counter-ion in the synthesis of more complex deuterated molecules and active pharmaceutical ingredients (APIs).[3]

-

Phase-Transfer Catalyst: Like its non-deuterated analog, it can function as a phase-transfer catalyst, facilitating reactions between reagents in immiscible phases.[9]

-

PCR Enhancement: Tetramethylammonium chloride is known to increase the specificity and yield of polymerase chain reactions (PCR) by stabilizing A-T base pairs.[2] The deuterated form can be used in studies aiming to understand the mechanism of this enhancement without interference from proton signals.

Physicochemical and Safety Data

Quantitative data for the subject compound are summarized below. Properties for the non-deuterated analog are provided for comparison.

| Property | (CD₃)₄N⁺Cl⁻ | (CH₃)₄N⁺Cl⁻ |

| Chemical Formula | C₄D₁₂NCl | C₄H₁₂NCl |

| Molar Mass | 121.67 g/mol [3] | 109.60 g/mol [2][10] |

| Appearance | White Crystalline Solid | White Crystalline Solid[1][2] |

| Solubility | Soluble in water, methanol | Soluble in water, methanol; Slightly soluble in ethanol[2] |

| Melting Point | >300 °C (decomposes) | >300 °C (decomposes) |

| CAS Number | 23789-03-9[3] | 75-57-0[2][10][11] |

Safety and Handling

Perdeuterated tetramethylammonium chloride shares the same toxicological profile as its non-deuterated counterpart. It is fatal if swallowed and toxic in contact with skin.[3][12] It causes skin irritation and can cause damage to the central nervous system.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Do not breathe dust. Handle in a well-ventilated area or under a fume hood. Wash skin thoroughly after handling.

-

Storage: Store at room temperature away from light and moisture in a tightly sealed container.[3] The compound is hygroscopic.[2][9]

Conclusion

Perdeuterated tetramethylammonium chloride, (CD₃)₄N⁺Cl⁻, is a structurally simple yet scientifically significant compound. Its core structure consists of an ionically bonded chloride anion and a (CD₃)₄N⁺ cation, which possesses a highly symmetric tetrahedral geometry around the central nitrogen atom as predicted by VSEPR theory. The complete isotopic labeling with deuterium imparts unique spectroscopic properties and makes it an indispensable tool for synthesizing deuterated pharmaceutical compounds and for mechanistic studies where proton interference must be eliminated. A thorough understanding of its structure, properties, and safe handling is paramount for its effective use in advanced research and development settings.

References

-

Wikipedia. Tetramethylammonium chloride. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6379, Tetramethylammonium chloride. [Link]

-

NIST. Tetramethylammonium chloride in the NIST Chemistry WebBook. [Link]

-

PubChem. Tetramethylammonium chloride. [Link]

-

Morosin, B., & Graeber, E. J. (1967). Crystal structure of tetramethylammonium manganese(II) chloride. Acta Crystallographica, 23(5), 766-770. [Link]

-

Staples, R. J. (1999). Crystal structure of anhydrous tetraethylammonium chloride, [(CH₃CH₂)₄N]Cl. Zeitschrift für Kristallographie - New Crystal Structures, 214(2), 231-232. [Link]

-

UEN Digital Press. Molecular Geometry – Introductory Chemistry. [Link]

-

Wax Studios. Molecular Geometry And Bond Angles. [Link]

-

PubChem. Tetramethylammonium chloride, 98%. [Link]

-

CK-12 Foundation. Molecular Geometry. [Link]

-

ResearchGate. Figure S3. 1 H NMR spectra of compound 4 in CDCl3. [Link]

-

Wang, P., et al. (2020). A practical synthesis of deuterated methylamine and dimethylamine. Therapeutic Delivery. [Link]

-

Breslyn, W. (2020). CH3+ (Methylium cation) Molecular Geometry, Bond Angles. YouTube. [Link]

-

Eurisotop. tetramethylammonium chloride (d12, 98%). [Link]

-

Ataman Kimya. TETRAMETHYLAMMONIUM CHLORIDE. [Link]

-

Chemistry LibreTexts. (2019). Predicting the Geometry of Molecules. [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Tetramethylammonium chloride - Wikipedia [en.wikipedia.org]

- 3. isotope.com [isotope.com]

- 4. Molecular Geometry – Introductory Chemistry [uen.pressbooks.pub]

- 5. wax-studios.com [wax-studios.com]

- 6. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. getchem.com [getchem.com]

- 10. Tetramethylammonium chloride [webbook.nist.gov]

- 11. Tetramethylammonium chloride | (CH3)4NCl | CID 6379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

Solvation Dynamics and Practical Solubility Profiles of Tetramethyl-d12-ammonium Chloride: A Technical Guide

Executive Summary

Tetramethyl-d12-ammonium chloride (TMACl-d12, CAS: 23789-03-9) is the fully deuterated isotopologue of the ubiquitous quaternary ammonium salt, tetramethylammonium chloride (CAS: 75-57-0)[1]. In advanced laboratory settings, TMACl-d12 is primarily deployed as a heavy-isotope internal standard for mass spectrometry (LC-MS/GC-MS), a

Designing robust experimental workflows requires a precise understanding of its solvation thermodynamics. This guide synthesizes the physicochemical properties, solubility profiles, and causality-driven protocols necessary for researchers to effectively utilize TMACl-d12 in complex solvent systems.

Solvation Thermodynamics: The Causality of Dissolution

To predict the behavior of TMACl-d12 in novel solvent mixtures, one must understand the dual nature of its solvation. TMACl-d12 consists of a bulky, symmetrical, low-charge-density cation

-

Hydrophobic Hydration of the Cation: Unlike small alkali metals (

, -

Electrostatic Solvation of the Anion: The

anion is strongly solvated via traditional ion-dipole interactions and hydrogen bonding. -

Dispersive Interactions in Organics: In polar aprotic solvents (e.g., acetonitrile), the cation interacts primarily via dispersive forces, behaving largely as a hydrophobic solute[3]. This amphiphilic solvation profile is the exact mechanism that enables TMACl-d12 to act as a phase-transfer catalyst, allowing it to shuttle anions across aqueous-organic phase boundaries.

Note on Isotope Effects: While the solubility of TMACl-d12 is practically identical to its unlabelled counterpart (h12) in standard laboratory preparations, its dissolution in

Comprehensive Solubility Profile

The following table summarizes the quantitative and qualitative solubility of TMACl-d12 across common laboratory solvents at standard ambient temperature (20–25 °C).

| Solvent | Polarity Index | Solubility Profile | Quantitative Estimate | Solvation Mechanism |

| Water / | 10.2 | Very Soluble | >600 mg/mL (6 M)[4] | Hydrophobic hydration (cation) + Electrostatic (anion) |

| Methanol / | 5.1 | Very Soluble | ~100 mg/mL[4] | Strong hydrogen bonding and dispersive interactions |

| Ethanol | 5.2 | Soluble | ~38 mg/mL[5] | Moderate hydrogen bonding |

| Acetonitrile | 5.8 | Soluble | ~33 mg/mL[5] | Dispersive forces (cation) + Electrostatic (anion)[3] |

| Acetone | 5.1 | Slightly Soluble | ~23 mg/mL[5] | Weak dipole-dipole interactions |

| DMSO | 7.2 | Soluble | >10 mg/mL | High dielectric constant overcomes crystal lattice energy |

| Chloroform / | 4.1 | Insoluble | <1 mg/mL[4] | Insufficient dielectric constant to separate ion pairs |

| Toluene / Hexane | 2.4 / 0.0 | Insoluble | Insoluble[5] | Lacks dipole moment for lattice dissociation |

Experimental Protocols

Protocol 1: Preparation of a Self-Validating LC-MS Isotope Dilution Standard

When using TMACl-d12 as an internal standard for the quantification of quaternary amines, the solvent choice dictates the ionization efficiency.

-

Step 1: Gravimetric Addition. In a temperature-controlled environment (to prevent hygroscopic moisture absorption), weigh 12.17 mg of TMACl-d12 (approx. 0.1 mmol).

-

Step 2: Dissolution. Transfer to a volumetric flask and dissolve in 10.0 mL of LC-MS grade Methanol. Causality: Methanol is chosen over water for the stock solution because its lower surface tension and high volatility significantly enhance electrospray ionization (ESI) droplet desolvation in the MS source.

-

Step 3: Self-Validation System. Inject the prepared stock (diluted to 1 µg/mL in 50:50 MeOH:

) into the LC-MS system alongside a solvent blank. A successful, pure preparation is validated by a dominant

Protocol 2: Biphasic Phase-Transfer Catalysis (PTC) Setup

TMACl-d12 can be utilized to track the kinetics of phase-transfer reactions without interfering with

-

Step 1: Aqueous Phase Preparation. Dissolve the target nucleophile (e.g., Sodium Cyanide, 1.0 M) and TMACl-d12 (0.05 M) in

. Causality: The high dielectric constant of -

Step 2: Organic Phase Addition. Layer an equal volume of